2-Methoxypropandioic acid ethyl methyl ester
Overview
Description
“2-Methoxypropandioic acid ethyl methyl ester” is an organic compound with the molecular formula C7H12O5 and a molecular weight of 176.17 . It is derived from Methyl Methoxyacetate, which is a reagent used in the synthesis of diphenylamine-terepthaldehyde resins .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. Esters can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 223.4±20.0 °C and its density is predicted to be 1.116±0.06 g/cm3 . It is slightly soluble in Chloroform and Methanol .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study detailed the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester, emphasizing optimal synthetic conditions and achieving a yield of up to 67% (Wu Hai-juan, 2012). This highlights advancements in the synthetic methodologies for compounds structurally related to 2-Methoxypropandioic acid ethyl methyl ester.
- Enantioseparation and Thermodynamics : Research on the thermodynamic aspects of HPLC separation of phenylcarbamic acid derivatives, including those similar to this compound, has revealed insights into chiral recognition mechanisms, underlining the importance of such compounds in stereochemical studies (J. Dungelová et al., 2004).
Applications in Material Science
- Polymers and Catalysis : An investigation into the asymmetric induction from lactic acid derivatives, enhanced by ZnCl2, utilized compounds like (2S)‐ethyl‐2‐methoxy propanate, showing their potential in chirality transfer and polymer synthesis, achieving moderate enantiomeric excess (S. Hüttenhain, 2007).
- Solubility in Supercritical CO2 : The solubility effects of end group modifications on compounds, including those similar to this compound, in supercritical carbon dioxide were studied, offering implications for their applications in green chemistry and material processing (F. Chang et al., 2012).
Analytical and Environmental Applications
- Mass Spectrometry and Ionization Studies : The electron ionization (EI) mass spectra of isomeric methyl ethyl mixed esters of 2-methylmaleic acid were examined, with findings relevant to analytical chemistry and environmental monitoring. Such studies provide a basis for understanding the fragmentation patterns of similar compounds (T. Tamiri et al., 2003).
Mechanism of Action
Mode of Action
Esters are known to undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . This process can lead to various changes in the body, depending on the specific targets of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxypropandioic acid ethyl methyl ester . Factors such as temperature, pH, and the presence of other substances can affect the rate of ester hydrolysis, and thus the bioavailability of the compound. Additionally, individual factors such as age, sex, health status, and genetic factors can also influence the compound’s action and efficacy.
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may be toxic if inhaled. It may cause drowsiness or dizziness. It is suspected of causing cancer and of damaging fertility or the unborn child. It may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .
properties
IUPAC Name |
1-O-ethyl 3-O-methyl 2-methoxypropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-4-12-7(9)5(10-2)6(8)11-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVKYCCJYDRFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722258 | |
Record name | Ethyl methyl methoxypropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56752-40-0 | |
Record name | Ethyl methyl methoxypropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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